Tetraisopropyl Dichloromethylene Diphosphonate

Vue d'ensemble

Description

Tetraisopropyl Dichloromethylene Diphosphonate is a chemical compound with the molecular formula C13H28Cl2O6P2 and a molecular weight of 413.21 g/mol . It is a colorless liquid with a distinctive odor and is known for its applications in various chemical processes . This compound is slightly soluble in chloroform and ethyl acetate but insoluble in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetraisopropyl Dichloromethylene Diphosphonate can be synthesized by reacting phosphorous acid with methylacetone and dichloromethane . The process involves two main steps:

Reaction of Phosphorous Acid with Methylacetone: This step generates alkyl phosphite.

Electrophilic Substitution Reaction: Methylene chloride is added under alkaline conditions to carry out the electrophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves maintaining specific temperatures and pressures to facilitate the reactions efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: Tetraisopropyl Dichloromethylene Diphosphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Electrophilic and nucleophilic substitution reactions are typical for this compound.

Common Reagents and Conditions:

Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used.

Substitution Reactions: These reactions often involve reagents like sodium hydroxide or other bases under controlled temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphonate derivatives, while substitution reactions can produce different substituted phosphonates .

Applications De Recherche Scientifique

Chemistry

TIS-Cl₂-MDP serves as an intermediate in the synthesis of other chemical compounds, notably Clodronic Acid (clodronate), which is used as a treatment for bone diseases such as osteoporosis and Paget's disease. The compound's synthesis typically involves multi-step reactions, including the reaction of phosphorous acid with methylacetone and dichloromethane under controlled conditions.

Biology

In biological research, TIS-Cl₂-MDP is studied for its effects on bone metabolism . It has shown potential in inhibiting osteoclast activity, which is crucial for conditions involving excessive bone resorption . The compound's mechanism involves binding to hydroxyapatite in bone tissue, thereby inducing osteoclast apoptosis.

Medicine

TIS-Cl₂-MDP is utilized in developing drugs targeting various bone-related conditions. Its application extends to clinical settings where it has been evaluated for lowering serum calcium levels in patients with primary hyperparathyroidism . The compound demonstrates significant anti-resorptive activity, making it a valuable therapeutic agent.

Industrial Applications

TIS-Cl₂-MDP finds utility beyond pharmaceuticals:

- Agriculture : Used as a pesticide and herbicide due to its insecticidal properties.

- Chemical Manufacturing : Acts as a precursor in synthesizing other organophosphate compounds.

- Industrial Processes : Functions as an adjuvant and lubricant in various manufacturing processes.

The biological activity of TIS-Cl₂-MDP has been extensively studied:

- It inhibits osteoclastogenesis and reduces bone resorption rates.

- Clinical studies have demonstrated its efficacy in lowering serum calcium levels significantly when administered at therapeutic doses .

Data Table: Comparison of Similar Compounds

| Compound | Structure Type | Primary Use | Biological Activity |

|---|---|---|---|

| Tetraisopropyl Dichloromethylene Diphosphonate | Organophosphorus Compound | Pesticide/Herbicide | Inhibits bone resorption |

| Clodronic Acid | Bisphosphonate | Treatment for osteoporosis | Inhibits osteoclast activity |

| Triethyl Phosphate | Organophosphate | Flame retardant | Low toxicity |

| Dimethyl Methylphosphonate | Organophosphate | Chemical synthesis | Toxicity concerns |

Clinical Study on Calcium Levels

A double-blind, placebo-controlled study evaluated the effects of TIS-Cl₂-MDP on serum calcium levels in patients with primary hyperparathyroidism. The results indicated a significant reduction in serum calcium from 11.5 mg/dL to 10.8 mg/dL after treatment with TIS-Cl₂-MDP over 12 weeks .

In Vitro Studies on Osteoclast Activity

In vitro studies have demonstrated that TIS-Cl₂-MDP can effectively inhibit osteoclast formation and activity, leading to decreased bone resorption rates. These findings support its potential use in treating metabolic bone diseases .

Mécanisme D'action

The mechanism of action of Tetraisopropyl Dichloromethylene Diphosphonate involves its interaction with bone tissue. As a bisphosphonate, it inhibits bone resorption by inducing osteoclast apoptosis . The compound generates a toxic analog of adenosine triphosphate, which targets the mitochondria, leading to cell death . This mechanism is similar to other bisphosphonates, which inhibit the enzyme farnesyl diphosphate synthase in the cholesterol biosynthetic pathway .

Comparaison Avec Des Composés Similaires

Clodronic Acid: Another bisphosphonate used in bone resorption inhibition.

Etidronate: A bisphosphonate that also inhibits bone resorption through osteoclast apoptosis.

Alendronate: A nitrogen-containing bisphosphonate that inhibits bone resorption by targeting farnesyl diphosphate synthase.

Uniqueness: Tetraisopropyl Dichloromethylene Diphosphonate is unique due to its specific molecular structure and the distinct synthetic route involving phosphorous acid, methylacetone, and dichloromethane . Its applications in both industrial and medical fields highlight its versatility and importance in various chemical processes .

Activité Biologique

Tetraisopropyl dichloromethylene diphosphonate (TIDDP) is a compound of significant interest in medicinal chemistry, particularly for its potential applications in treating bone-related diseases. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

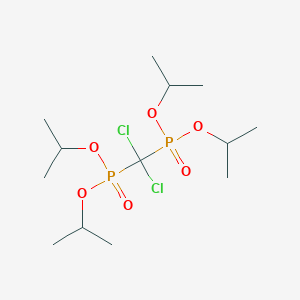

This compound is a bisphosphonate compound characterized by two phosphonate groups attached to a methylene bridge. Its structure can be represented as:

This configuration contributes to its biological activity, particularly its affinity for bone tissue and its ability to inhibit osteoclast-mediated bone resorption.

The primary mechanism of action for TIDDP and other bisphosphonates involves the inhibition of osteoclast activity, which leads to decreased bone resorption. This is particularly beneficial in conditions such as osteoporosis and metastatic bone disease. TIDDP achieves this through several pathways:

- Inhibition of Farnesyl Pyrophosphate Synthase : By disrupting the mevalonate pathway, TIDDP prevents the prenylation of proteins essential for osteoclast function.

- Induction of Osteoclast Apoptosis : TIDDP promotes programmed cell death in osteoclasts, reducing their lifespan and activity in bone resorption.

Antimicrobial Properties

Recent studies have indicated that TIDDP exhibits antimicrobial properties. For instance, a study highlighted the compound's effectiveness against biofilm-forming strains of Staphylococcus aureus, demonstrating a minimum biofilm inhibitory concentration (MBIC) significantly lower than that of traditional antibiotics like ciprofloxacin .

| Compound | MBIC 50 (µg/mL) | MBIC 90 (µg/mL) |

|---|---|---|

| TIDDP | 16 | 100 |

| Ciprofloxacin | 8 | >100 |

This suggests that TIDDP may serve as a promising candidate for treating infections associated with osteomyelitis, especially in patients with compromised bone integrity.

Case Studies

- Metastatic Bone Disease : A clinical trial assessed the efficacy of clodronate (a related compound) in managing metastatic bone disease. Results showed significant improvements in calcium balance among patients treated with clodronate compared to placebo . Although TIDDP was not directly tested, similar bisphosphonates are expected to exhibit comparable benefits.

- Osteomyelitis Treatment : In an animal model study, a conjugate involving TIDDP demonstrated enhanced therapeutic efficacy against osteomyelitis pathogens. The study reported a 99% reduction in bacterial load after administration, indicating that TIDDP could improve treatment outcomes in severe infections .

Safety and Efficacy

TIDDP has been evaluated for safety in various animal models. Studies indicate that it possesses a favorable safety profile when administered at therapeutic doses, with minimal adverse effects reported. Long-term studies are necessary to fully understand its chronic effects on bone metabolism and potential toxicity.

Propriétés

IUPAC Name |

2-[[dichloro-di(propan-2-yloxy)phosphorylmethyl]-propan-2-yloxyphosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28Cl2O6P2/c1-9(2)18-22(16,19-10(3)4)13(14,15)23(17,20-11(5)6)21-12(7)8/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTPMIYCEZYHFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)(Cl)Cl)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28Cl2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400651 | |

| Record name | Tetrapropan-2-yl (dichloromethylene)bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10596-22-2 | |

| Record name | Phosphonic acid, (dichloromethylene)bis-, tetrakis(1-methylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10596-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraisopropyldichloromethylenebisphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapropan-2-yl (dichloromethylene)bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, (dichloromethylene)bis-, tetrakis(1-methylethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tetrapropan-2-yl (dichloromethanediyl)bis(phosphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.